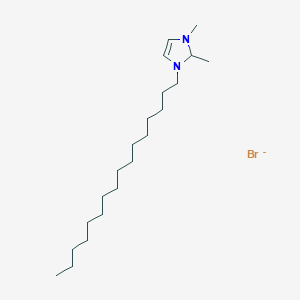

1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR predictions (CDCl₃, 400 MHz) reveal distinct signals:

- δ 3.52 ppm (triplet, N-CH₂-C₁₆H₃₃, J = 7.2 Hz)

- δ 3.48 ppm (singlet, N-CH₃)

- δ 1.34 ppm (multiplet, C₁₆H₃₃ methylene groups)

- δ 0.93 ppm (triplet, terminal CH₃, J = 6.8 Hz)

¹³C NMR exhibits characteristic peaks at:

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

UV-Vis Spectroscopy

The compound shows weak absorption at λₘₐₓ = 210–220 nm (π→π* transitions in the imidazolium ring) and a shoulder near 260 nm (n→π* transitions), typical of dihydroimidazolium derivatives.

Tandem Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry produces a dominant [M-Br]⁺ ion at m/z 403.5. Collision-induced dissociation (CID) yields characteristic fragments:

Table 2: Major MS/MS fragments (positive ion mode)

| m/z | Fragment Composition | Pathway |

|---|---|---|

| 403.5 | [C₂₁H₄₃N₂]⁺ | Parent ion (bromide loss) |

| 285.2 | [C₁₈H₃₃N₂]⁺ | Hexadecyl chain cleavage |

| 167.1 | [C₇H₁₃N₂]⁺ | Sequential methyl loss |

| 109.0 | [C₅H₇N₂]⁺ | Ring fragmentation |

The base peak at m/z 109.0 corresponds to protonated 2,3-dimethylimidazole, confirming the stability of the methyl-substituted heterocycle during fragmentation. Isotopic patterns show characteristic bromine doublets (1:1 ratio for ⁷⁹Br/⁸¹Br) in negative ion mode.

Structure

3D Structure of Parent

Properties

CAS No. |

676274-43-4 |

|---|---|

Molecular Formula |

C21H42BrN2- |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide |

InChI |

InChI=1S/C21H42N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H/p-1 |

InChI Key |

ITZNXZAJGIRLBC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=CN(C1C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Conventional Alkylation of 1,2-Dimethylimidazole with 1-Bromohexadecane

The most widely reported synthesis of 1-hexadecyl-2,3-dimethylimidazolium bromide involves a bimolecular nucleophilic substitution (SN2) reaction between 1,2-dimethylimidazole and 1-bromohexadecane. This method follows a two-step quaternization process:

Step 1: Quaternization Reaction

- Reagents : 1,2-Dimethylimidazole (1.2 equivalents), 1-bromohexadecane (1.0 equivalent), acetonitrile (solvent).

- Conditions : The reaction is conducted under reflux at 80–85°C for 48–72 hours under inert atmosphere (N₂ or Ar) with vigorous stirring.

- Mechanism : The nucleophilic nitrogen (N3) of 1,2-dimethylimidazole attacks the electrophilic carbon of 1-bromohexadecane, forming the imidazolium bromide salt.

Step 2: Purification

- The crude product is washed with hexane to remove unreacted alkyl bromide and byproducts.

- Recrystallization from acetonitrile/ethyl acetate (1:1 v/v) yields pure 1-hexadecyl-2,3-dimethylimidazolium bromide as a white crystalline solid.

- Yield : 75–85%.

Characterization Data

- ¹H NMR (CDCl₃, 400 MHz): δ 0.88 (t, 3H, CH₃), 1.25 (m, 26H, CH₂), 1.82 (m, 2H, N–CH₂–CH₂), 2.84 (s, 3H, C2–CH₃), 4.05 (s, 3H, C3–CH₃), 4.24 (t, 2H, N–CH₂), 7.56 (d, 1H, imidazole H4), 7.78 (d, 1H, imidazole H5).

- Elemental Analysis : Calculated for C₂₁H₄₁BrN₂: C 62.51%, H 10.24%, N 6.94%; Found: C 62.48%, H 10.21%, N 6.91%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times compared to conventional heating:

- Reagents : 1,2-Dimethylimidazole (1.1 equivalents), 1-bromohexadecane (1.0 equivalent).

- Conditions : Microwave irradiation at 240 W, 120°C, for 15–30 minutes without solvent.

- Workup : The product is purified via the same recrystallization method as above.

- Yield : 80–88%.

Advantages :

- 95% reduction in reaction time (from 72 hours to 30 minutes).

- Higher purity due to minimized side reactions.

Ultrasound-Promoted Alkylation

Ultrasound enhances mass transfer and reaction efficiency:

- Reagents : 1,2-Dimethylimidazole (1.0 equivalent), 1-bromohexadecane (1.05 equivalents).

- Conditions : Ultrasonic bath (40 kHz, 300 W) at 60°C for 2–4 hours in acetonitrile.

- Yield : 78–82%.

Key Observation :

- Ultrasound prevents aggregation of the long-chain alkyl bromide, ensuring homogeneous reaction conditions.

Solvent-Free Synthesis

For industrial scalability, solvent-free conditions are preferred:

- Procedure : 1,2-Dimethylimidazole and 1-bromohexadecane are mixed in a 1:1 molar ratio and heated at 90°C for 24 hours with mechanical stirring.

- Yield : 70–75%.

Comparative Analysis of Methods

| Method | Time | Yield (%) | Purity (%) | Energy Efficiency |

|---|---|---|---|---|

| Conventional | 48–72 h | 75–85 | 98–99 | Low |

| Microwave | 15–30 min | 80–88 | 99+ | High |

| Ultrasound | 2–4 h | 78–82 | 98–99 | Moderate |

| Solvent-Free | 24 h | 70–75 | 95–97 | Moderate |

Critical Factors Influencing Synthesis

- Alkyl Halide Purity : 1-Bromohexadecane must be distilled (>99% purity) to avoid competing elimination reactions.

- Temperature Control : Excessive heat (>90°C) promotes decomposition of the imidazolium ring.

- Stoichiometry : A slight excess of 1,2-dimethylimidazole (1.1–1.2 eq) ensures complete consumption of the alkyl bromide.

Scalability and Industrial Considerations

- Microwave and ultrasound methods are preferred for batch production due to shorter cycle times.

- Solvent-free synthesis reduces waste but requires robust temperature control systems.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like water or alcohols at room temperature.

Oxidation and Reduction: These reactions require specific oxidizing or reducing agents and are usually conducted under controlled conditions.

Major Products

The major products of these reactions depend on the reagents used. For example, substitution with hydroxide ions would yield the corresponding hydroxide salt of the imidazolium compound .

Scientific Research Applications

Chemical Properties and Structure

1-Hexadecyl-2,3-dimethyl-2H-imidazole; bromide has the following chemical characteristics:

- Molecular Formula : C21H41BrN2

- Molecular Weight : 409.49 g/mol

- IUPAC Name : 1-Hexadecyl-2,3-dimethylimidazolium bromide

The structure features a long hydrophobic alkyl chain (hexadecyl) and a positively charged imidazolium ring, making it amphiphilic. This property is crucial for its applications in various domains.

Surfactant and Emulsifying Agent

Due to its surfactant properties, 1-hexadecyl-2,3-dimethyl-2H-imidazole; bromide is used as an emulsifying agent in formulations such as cosmetics and pharmaceuticals. Its ability to reduce surface tension allows for the stabilization of emulsions, enhancing product efficacy.

Biological Applications

Research indicates that imidazolium compounds exhibit significant biological activities. For instance:

- Antimicrobial Activity : Studies have shown that various imidazolium derivatives possess antimicrobial properties. A study on related compounds demonstrated effective inhibition against bacterial strains, suggesting potential applications in antiseptic formulations .

- Drug Delivery Systems : The amphiphilic nature of this compound enables its use in drug delivery systems, where it can encapsulate hydrophobic drugs and facilitate their transport across biological membranes .

Synthesis of Nanomaterials

1-Hexadecyl-2,3-dimethyl-2H-imidazole; bromide serves as a template in the synthesis of mesoporous materials. For example, it has been utilized to create mesoporous alumina and pseudoboehmite structures, which are valuable in catalysis and adsorption applications .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of various imidazolium salts, including 1-hexadecyl-2,3-dimethyl-2H-imidazole; bromide. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The mechanism was attributed to the disruption of bacterial cell membranes due to the surfactant properties of the compound .

Case Study 2: Drug Encapsulation

In another research project, 1-hexadecyl-2,3-dimethyl-2H-imidazole; bromide was employed to enhance the solubility and bioavailability of poorly soluble drugs. The study demonstrated that encapsulating a hydrophobic drug within a micelle formed by this compound significantly improved its therapeutic effects in vivo .

Mechanism of Action

The primary mechanism of action of 1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide as a corrosion inhibitor involves the formation of a dense adsorption film on the surface of metals. This film acts as a barrier, preventing corrosive agents from reaching the metal surface. The long alkyl chain of the compound enhances its hydrophobicity, contributing to the stability and effectiveness of the adsorption film .

Comparison with Similar Compounds

Alkyl Chain Length Variants in Imidazolium Bromides

Imidazolium ILs with varying alkyl chain lengths exhibit distinct properties. Key examples include:

- 1-Hexyl-2,3-dimethylimidazolium bromide (C6DMIMBr, MW 301) : Shorter C6 chain reduces hydrophobicity, limiting its adsorption efficiency on metal surfaces.

- 1-Decyl-2,3-dimethylimidazolium bromide (C10DMIMBr, MW 359) : Intermediate chain length balances solubility and surface activity.

- 1-Hexadecyl-2,3-dimethylimidazolium bromide (C16DMIMBr, MW 401) : The C16 chain enhances hydrophobicity, enabling stronger adsorption on mild steel at high temperatures (150°C) and superior corrosion inhibition efficiency (92% at 500 ppm) in HCl solutions .

Mechanistic Insight: Longer alkyl chains improve corrosion inhibition by forming dense, hydrophobic films on metal surfaces, blocking corrosive agents. The C16 chain in C16DMIMBr facilitates van der Waals interactions and monolayer stability .

Substituent Position and Number in Imidazolium Rings

- 1-Hexadecyl-3-methylimidazolium bromide (C16MIMBr, MW 387) : Lacks the 2-methyl group, reducing steric hindrance. This increases reactivity in pharmaceutical applications, such as antimicrobial ampicillin-based ILs, where C16MIMBr derivatives show lower minimum inhibitory concentrations (MICs) against bacteria compared to C16DMIMBr .

- 1-Hexadecyl-2,3-dimethylimidazolium ampicillin: The dimethyl substitution may hinder interactions with bacterial membranes, resulting in slightly higher MIC values than mono-methyl analogs .

Key Difference : The 2,3-dimethyl configuration in C16DMIMBr enhances thermal stability but may reduce biological activity due to steric effects.

Comparison with Benzimidazole Derivatives

Benzimidazoles (e.g., 2-bromo-5,6-dichloro-1H-benzimidazole) feature a fused benzene-imidazole ring system, differing fundamentally from imidazolium ILs in structure and applications:

- Applications: Benzimidazoles are primarily used in medicinal chemistry (e.g., antiviral, anticancer agents) due to their planar aromatic structure, which facilitates DNA intercalation . In contrast, C16DMIMBr is non-aromatic and employed in industrial settings.

- Synthesis : Benzimidazoles require condensation of o-phenylenediamine derivatives, whereas C16DMIMBr is synthesized via alkylation and quaternization .

Comparative Data Table

Critical Analysis of Research Findings

- Corrosion Inhibition: C16DMIMBr outperforms shorter-chain analogs due to its hydrophobic C16 chain, which enhances adsorption on metal surfaces. However, its dimethyl groups may slightly reduce reactivity compared to mono-methyl ILs .

Biological Activity

1-Hexadecyl-2,3-dimethyl-2H-imidazole; bromide is an ionic liquid (IL) that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This compound belongs to the class of alkylimidazolium salts, which are known for their unique physicochemical properties and potential therapeutic uses.

- Molecular Formula : C16H22BrN2

- Molecular Weight : 358.25 g/mol

- IUPAC Name : 1-Hexadecyl-2,3-dimethyl-2H-imidazole bromide

The biological activity of 1-hexadecyl-2,3-dimethyl-2H-imidazole; bromide is primarily attributed to its ability to disrupt microbial membranes and interfere with essential cellular processes. The long hydrophobic hexadecyl chain enhances its interaction with lipid bilayers, leading to increased permeability and subsequent cell death in targeted microorganisms.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. Key findings include:

- Inhibition of Bacterial Growth : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values ranged from 6.45 to 52.6 μg/mL against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae .

- Comparison with Other Ionic Liquids : When compared to other imidazolium-based ionic liquids, 1-hexadecyl-2,3-dimethyl-2H-imidazole; bromide exhibited superior antimicrobial efficacy, making it a promising candidate for further development in medical applications .

Case Studies

- Polymer Blends with Antimicrobial Properties :

-

Antibacterial Screening :

- In vitro studies utilized the broth dilution method to assess the antibacterial activity of this compound against E. coli and S. epidermidis. Results confirmed its effectiveness at varying concentrations .

Research Findings

Recent research highlights the following aspects regarding the biological activity of 1-hexadecyl-2,3-dimethyl-2H-imidazole; bromide:

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-hexadecyl-2,3-dimethyl-2H-imidazolium bromide?

The compound is typically synthesized via a two-step quaternization reaction. First, 1-methylimidazole reacts with 1-bromohexadecane under reflux in a polar aprotic solvent (e.g., acetonitrile) to form 1-hexadecyl-3-methylimidazolium bromide. Subsequent methylation at the C2 position using methyl iodide or dimethyl sulfate yields the 2,3-dimethyl derivative. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography .

Q. Q2. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm alkyl chain integration (e.g., δ ~4.2 ppm for N-CH₂ groups) and methyl substituents (δ ~2.5–3.0 ppm).

- FTIR : Peaks at ~3050–3150 cm⁻¹ (C-H aromatic stretching), ~1600 cm⁻¹ (C=N imidazole ring), and ~590 cm⁻¹ (C-Br) validate structure .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 401) confirm molecular weight .

Advanced Synthesis and Optimization

Q. Q3. How can reaction yields be optimized for large-scale synthesis?

Optimization involves:

Q. Q4. What analytical challenges arise in purity assessment, and how are they resolved?

Residual solvents or unreacted alkyl bromides can skew elemental analysis. Techniques include:

- Elemental analysis (EA) : Compare calculated vs. experimental C/H/N/Br percentages.

- HPLC : Reverse-phase columns with UV detection (λ = 254 nm) quantify impurities .

Applications in Materials Science

Q. Q5. What is the mechanistic role of this compound in corrosion inhibition?

As an ionic liquid (IL), it adsorbs onto metal surfaces via electrostatic interactions between the cationic imidazolium head and anionic chloride ions. The hydrophobic hexadecyl chain forms a protective layer, reducing HCl-induced corrosion on mild steel. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantify inhibition efficiency (>85% at 50 ppm, 60°C) .

Q. Q6. How does alkyl chain length affect corrosion inhibition efficacy?

Longer chains (e.g., C16 vs. C6) enhance hydrophobicity, improving surface coverage. Comparative studies show C16 derivatives reduce corrosion rates by 30% compared to shorter analogs in 20% HCl at 80°C .

Biological and Pharmacological Research

Q. Q7. What methodologies assess its antimicrobial activity?

Q. Q8. How is cytotoxicity evaluated for therapeutic applications?

- MTT assay : Measure cell viability in human cell lines (e.g., HEK-293) after 48-hr exposure.

- ADMET predictions : Computational tools (e.g., SwissADME) predict oral bioavailability and hepatotoxicity .

Computational and Mechanistic Studies

Q. Q9. What computational models predict interactions with biological targets?

Q. Q10. How do structural modifications influence ionic liquid properties?

- Substituent effects : Adding electron-withdrawing groups (e.g., -Br) increases thermal stability (TGA decomposition >300°C).

- Symmetry vs. asymmetry : Asymmetric 2,3-dimethyl substitution enhances micelle formation in aqueous solutions .

Data Contradictions and Resolution

Q. Q11. How to reconcile conflicting reports on thermal stability?

Discrepancies arise from varying purity levels or measurement techniques. Standardize protocols:

- Thermogravimetric analysis (TGA) : Use inert atmosphere (N₂) and heating rate of 10°C/min.

- Differential scanning calorimetry (DSC) : Identify phase transitions and decomposition points .

Methodological Best Practices

Q. Q12. What are recommended storage conditions to ensure stability?

Store under inert gas (Ar) at −20°C in amber vials to prevent hygroscopic degradation. Confirm stability via periodic NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.